molecular formula C23H17NO B3037479 [1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone CAS No. 478064-94-7

[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone

Cat. No.: B3037479
CAS No.: 478064-94-7
M. Wt: 323.4 g/mol
InChI Key: GHMZCUXABOIUMB-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone is a complex organic compound that features a biphenyl group linked to a quinoline moiety via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a biphenyl compound is acylated with a quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles such as solvent-free conditions and recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the quinoline moiety to tetrahydroquinoline.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH^-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its quinoline moiety is known for its antimicrobial and anticancer properties, making it a valuable scaffold for drug discovery .

Industry

In the industrial sector, [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to DNA gyrase in bacteria, inhibiting DNA replication and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone lies in its combination of a biphenyl group and a quinoline moiety. This dual functionality allows for diverse chemical reactivity and a wide range of applications in different fields. The presence of the methanone bridge also adds to its structural complexity and potential for interaction with various molecular targets .

Properties

IUPAC Name

(4-methylquinolin-3-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO/c1-16-20-9-5-6-10-22(20)24-15-21(16)23(25)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMZCUXABOIUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218948
Record name [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478064-94-7
Record name [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478064-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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